molecular formula C4H4BrClN2 B3033896 4-Bromopyrimidine hydrochloride CAS No. 1255099-57-0

4-Bromopyrimidine hydrochloride

Cat. No. B3033896
CAS RN: 1255099-57-0
M. Wt: 195.44 g/mol
InChI Key: SVOMOSXATZJWAF-UHFFFAOYSA-N
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Description

4-Bromopyrimidine hydrochloride is not directly discussed in the provided papers, but its related compounds and derivatives are extensively studied. These studies offer insights into the chemical behavior and synthesis of bromopyrimidine derivatives, which can be extrapolated to understand 4-bromopyrimidine hydrochloride.

Synthesis Analysis

The synthesis of bromopyrimidine derivatives is a topic of interest due to their utility in various chemical reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia to produce 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to yield substituted aminopyrimidines . Another study describes the synthesis of 5-bromo-2-iodopyrimidine, which is used in palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidines . These methods could potentially be adapted for the synthesis of 4-bromopyrimidine hydrochloride.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives is often characterized using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-(het)aryl substituted pyrimidines was confirmed by X-ray crystallography . These findings help in understanding the molecular geometry and potential reactivity of 4-bromopyrimidine hydrochloride.

Chemical Reactions Analysis

Bromopyrimidine derivatives participate in various chemical reactions. The 5-bromo-2-iodopyrimidine serves as an intermediate in palladium-catalyzed cross-coupling reactions . Additionally, 5-bromopyrimidine can undergo nucleophilic aromatic substitution or palladium-catalyzed C-C coupling when reacted with bithiophene and its analogues . The reactivity observed in these derivatives could provide insights into the chemical reactions that 4-bromopyrimidine hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds . The study of polyelectrolytes, including poly-4-vinylpyridonium chloride, provides information on solubility behavior and dissociation constants, which could be relevant to understanding the properties of 4-bromopyrimidine hydrochloride .

Relevant Case Studies

Several case studies highlight the utility of bromopyrimidine derivatives. For example, 4-amino-5-bromo-2-substituted-aminopyrimidines were used to synthesize thiazolo[4,5-d]pyrimidine derivatives, showcasing the versatility of bromopyrimidine compounds in heterocyclic chemistry . The reaction of 4-bromo-6-phenylpyrimidine with potassium amide in liquid ammonia demonstrates the potential for substitution reactions involving bromopyrimidine derivatives .

Scientific Research Applications

Thiazolo[4,5-d] Pyrimidine Derivatives Synthesis

4-Amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, have been used to create thiazolo[4,5-d] pyrimidine derivatives. This process involves reactions with isothiocyanates in the presence of sodamide in DMF, highlighting the utility of 4-bromopyrimidine hydrochloride in synthesizing novel compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Alkynylation and Regioselective Synthesis

5-Bromo-4-chloro-6-methylpyrimidines have been utilized in Pd/C–Cu catalyzed coupling reactions with terminal alkynes. This process results in the formation of 4-alkynyl-5-bromopyrimidines, showcasing the application of 4-bromopyrimidine hydrochloride in regioselective synthesis (Pal et al., 2006).

Palladium-Catalyzed Aryl-Aryl C-C Coupling

5-Bromopyrimidine reacts with various compounds in the presence of a palladium catalyst, leading to the formation of 5-(het)aryl substituted pyrimidines. This demonstrates the compound's role in facilitating palladium-catalyzed aryl-aryl C-C coupling reactions (Verbitskiy et al., 2013).

Hydroxypyrimidines Synthesis

A method involving 5-bromopyrimidines has been developed to convert them to 5-hydroxypyrimidines. This highlights its application in synthesizing hydroxypyrimidines while maintaining compatibility with various functional groups (Medina, Henry, & Axten, 2006).

Radical Chemistry in Pharmacologically Active Molecules

The synthesis of 5-halopyrimidine-4-carboxylic acid esters, such as ethyl 5-bromopyrimidine-4-carboxylate, via Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrates the role of 4-bromopyrimidine hydrochloride in radical chemistry for preparing pharmacologically active molecules (Regan et al., 2012).

Antimycobacterial Activity Study

Investigation into halogen atom localization on antimycobacterial activity used hydrochlorides of 2-alkyl-5-bromo-6-methyl-4-phenylaminopyrimidines. The study provided insights into how the bromine atom's position affects antimycobacterial activity, underscoring the significance of 4-bromopyrimidine hydrochloride in medicinal chemistry research (Erkin & Krutikov, 2010).

Synthesis of Novel Brominated Alkaloids

The discovery of novel brominated alkaloids in marine sponges, which incorporate a unique 2-bromopyrimidine moiety, highlights the natural occurrence and potential applications of brominated pyrimidine derivatives in marine biology and pharmacology (Butler, Capon, & Lu, 1992, 1993).

Safety and Hazards

4-Bromopyrimidine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Bromopyrimidine hydrochloride are not explicitly mentioned in the search results, it is clear that this compound is a valuable synthetic intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Therefore, future research may focus on exploring new synthetic routes and applications for this compound.

Mechanism of Action

Target of Action

Bromopyrimidines are generally known to interact with various biological targets due to their structural similarity to natural pyrimidines .

Mode of Action

4-Bromopyrimidine hydrochloride is often used as a building block in the synthesis of more complex molecules. One of its known applications is in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . In this reaction, 4-Bromopyrimidine hydrochloride acts as an aryl halide, coupling with boronic acids or boronates to form biaryl compounds .

Biochemical Pathways

As a bromopyrimidine, it may be incorporated into dna in place of natural pyrimidines, potentially affecting dna replication and transcription .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromopyrimidine hydrochloride are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biological system in which it is used .

Result of Action

Bromopyrimidines can potentially cause dna damage and mutations due to their ability to incorporate into dna .

Action Environment

The action of 4-Bromopyrimidine hydrochloride can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the pH, temperature, and the presence of a palladium catalyst . Additionally, the stability of 4-Bromopyrimidine hydrochloride may be affected by factors such as temperature, light, and humidity .

properties

IUPAC Name

4-bromopyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMOSXATZJWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255099-57-0
Record name 4-Bromo-pyrimidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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